

FR122047: A Selective Cyclooxygenase-1 Inhibitor Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FR122047	
Cat. No.:	B15608617	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

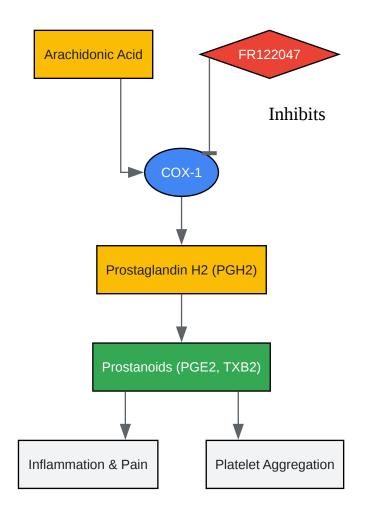
FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostanoid biosynthesis pathway. This technical guide provides an in-depth overview of **FR122047**, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation. As a valuable research tool, **FR122047** allows for the specific investigation of COX-1's role in various physiological and pathological processes, distinguishing its functions from those of the inducible COX-2 isoform. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the therapeutic potential and biological implications of selective COX-1 inhibition.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid to prostaglandins and other prostanoids. Two main isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as platelet aggregation, gastric cytoprotection, and renal homeostasis. In contrast, COX-2 is an inducible enzyme, upregulated by inflammatory stimuli, and is a primary target for traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs).

The development of selective inhibitors for each COX isoform has been crucial in elucidating their distinct biological roles. **FR122047**, a trisubstituted thiazole derivative, has emerged as a highly selective inhibitor of COX-1, exhibiting significantly greater potency for COX-1 over COX-2. This selectivity makes **FR122047** an invaluable pharmacological tool for dissecting the specific contributions of COX-1 to inflammation, pain, and thrombosis, without the confounding effects of COX-2 inhibition. This guide will delve into the technical details of **FR122047**, providing a foundational resource for its application in preclinical research.

Chemical and Physical Properties


FR122047 is chemically known as 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride.[1][2] Its structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	(4,5-bis(4- methoxyphenyl)thiazol-2-yl)(4- methylpiperazin-1- yl)methanone hydrochloride	[3]
Synonyms	FR-122047 HCI, FR 122047	[3]
CAS Number	130717-51-0	[4]
Molecular Formula	C23H25N3O3S · xHCl	[4]
Molecular Weight	423.53 (free base)	[4]
Appearance	Solid powder	[3]

Mechanism of Action

FR122047 exerts its pharmacological effects through the selective inhibition of the COX-1 enzyme. By binding to the active site of COX-1, it prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2). The reduction in these pro-inflammatory and pro-thrombotic mediators underlies its observed anti-inflammatory, analgesic, and anti-platelet effects.

Click to download full resolution via product page

Mechanism of FR122047 Action.

Quantitative Data on COX-1 Selectivity and In Vivo Efficacy

The hallmark of **FR122047** is its remarkable selectivity for COX-1 over COX-2. This has been quantified in various in vitro and ex vivo assays. Furthermore, its efficacy has been demonstrated in preclinical in vivo models.

Table 4.1: In Vitro and Ex Vivo Inhibitory Activity of FR122047

Assay System	Target	Parameter	Value	Selectivity (COX- 2/COX-1)	Reference
Human Recombinant Enzyme	COX-1	IC50	28 nM	~2300-fold	[3][4]
Human Recombinant Enzyme	COX-2	IC50	65 μΜ	[3][4]	
Rat Whole Blood (ex vivo)	COX-1 (TXB2 production)	ED50	0.059 mg/kg	>54	[1][2]
Rat Whole Blood (ex vivo)	COX-2 (LPS- induced PGE2)	% Inhibition at 3.2 mg/kg	34.5%	[1]	

Table 4.2: In Vivo Anti-inflammatory and Analgesic

Efficacy of FR122047 in Rat Models

Animal Model	Parameter	ED50 (mg/kg, p.o.)	Reference
Collagen-Induced Arthritis (CIA)	Anti-inflammatory effect (paw edema)	0.56	[1][2]
Collagen-Induced Arthritis (CIA)	Inhibition of PGE2 production in paw	0.24	[1][2]
Collagen-Induced Arthritis (CIA)	Inhibition of TXB2 production in paw	0.13	[1][2]
Adjuvant-Induced Arthritis (AIA)	Anti-inflammatory effect (paw edema)	No effect	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **FR122047**. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- Test compound (FR122047) and control inhibitors (e.g., indomethacin) dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrate, and inhibitors at appropriate concentrations.
- Assay Setup: In a 96-well plate, add the following to designated wells:
 - 100% Initial Activity (Control): Assay buffer, heme, and enzyme.
 - Inhibitor Wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.
 - Background Wells: Assay buffer and heme (no enzyme).

- Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
- Data Analysis:
 - Subtract the background reading from all other readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ex Vivo Rat Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of a compound, administered in vivo, to inhibit COX-1 and COX-2 activity in whole blood.

Materials:

- Male Wistar rats
- Test compound (FR122047) and vehicle control
- Lipopolysaccharide (LPS)
- Heparinized and non-heparinized blood collection tubes
- ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

- Animal Dosing: Administer FR122047 or vehicle orally to rats at various doses.
- Blood Collection: At a specified time post-dosing (e.g., 1 hour), collect blood via cardiac puncture into both heparinized and non-heparinized tubes.
- COX-1 Activity (TXB2 Production):
 - Allow the blood in the non-heparinized tubes to clot at 37°C for 1 hour.
 - Centrifuge to separate the serum.
 - Measure the concentration of TXB2 in the serum using an ELISA kit. This reflects COX-1 activity in platelets.
- COX-2 Activity (PGE2 Production):
 - $\circ~$ To the heparinized whole blood, add LPS (e.g., 10 $\mu g/mL)$ to induce COX-2 expression and activity.
 - Incubate at 37°C for 24 hours.
 - Centrifuge to separate the plasma.
 - Measure the concentration of PGE2 in the plasma using an ELISA kit.
- Data Analysis:
 - Calculate the percentage inhibition of TXB2 and PGE2 production at each dose of FR122047 compared to the vehicle-treated group.
 - Determine the ED50 value for the inhibition of COX-1.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

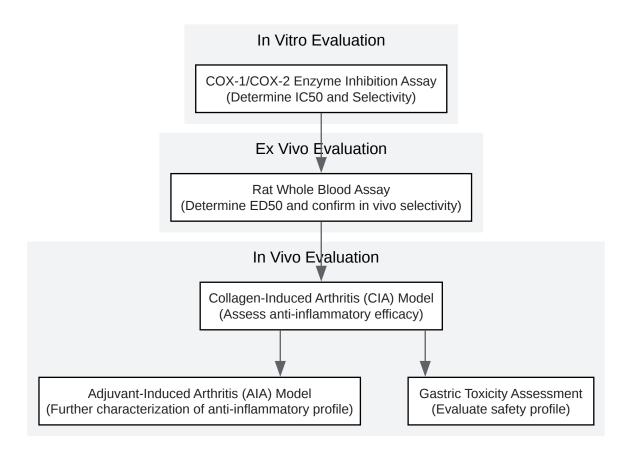
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the antiinflammatory potential of test compounds.

Materials:

- Lewis rats
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
- Test compound (FR122047) and vehicle control
- · Calipers for paw volume measurement

Procedure:

- Induction of Arthritis:
 - On day 0, immunize rats with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
 - On day 7, a booster immunization with collagen in IFA may be administered.
- Treatment: Begin oral administration of FR122047 or vehicle daily from day 0 (prophylactic) or after the onset of arthritis (therapeutic).
- Assessment of Arthritis:
 - Monitor the rats daily for the onset and severity of arthritis.
 - Measure the paw volume of both hind paws using calipers at regular intervals.
 - A clinical arthritis score can also be assigned based on the degree of erythema and swelling.
- Biochemical Analysis: At the end of the study, sacrifice the animals and collect paw tissue to measure the levels of PGE2 and TXB2.
- Data Analysis:
 - Compare the paw volumes and arthritis scores between the FR122047-treated and vehicle-treated groups.

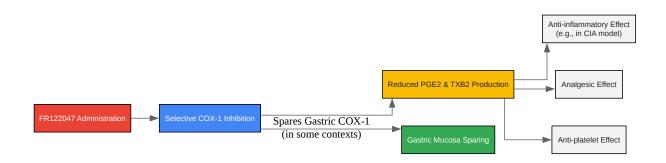


- Calculate the percentage inhibition of paw edema.
- Determine the ED50 for the anti-inflammatory effect.

Visualizations

Experimental Workflow for FR122047 Evaluation

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a selective COX-1 inhibitor like **FR122047**.


Click to download full resolution via product page

Preclinical Evaluation Workflow.

Logical Relationship of FR122047's Effects

This diagram illustrates the logical progression from the molecular action of **FR122047** to its observed physiological effects.

Click to download full resolution via product page

Logical Flow of FR122047's Effects.

Conclusion

FR122047 stands out as a potent and highly selective COX-1 inhibitor, providing a critical tool for the scientific community to explore the nuanced roles of COX-1 in health and disease. Its demonstrated anti-inflammatory and analgesic properties in specific preclinical models, coupled with a favorable gastric safety profile compared to non-selective NSAIDs, underscore the potential of targeting COX-1 for therapeutic intervention. This technical guide has compiled essential data and methodologies to facilitate further research into **FR122047** and the broader field of selective COX-1 inhibition. Future investigations will likely continue to unravel the complex contributions of COX-1 to various pathophysiological processes, with **FR122047** remaining a cornerstone of such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. chondrex.com [chondrex.com]

- 2. Collagen-induced arthritis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. chondrex.com [chondrex.com]
- To cite this document: BenchChem. [FR122047: A Selective Cyclooxygenase-1 Inhibitor Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608617#fr122047-as-a-selective-cox-1-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com